1,4-Pentadiene

Catalog No.
S772818
CAS No.
591-93-5
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Pentadiene

CAS Number

591-93-5

Product Name

1,4-Pentadiene

IUPAC Name

penta-1,4-diene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2

InChI Key

QYZLKGVUSQXAMU-UHFFFAOYSA-N

SMILES

C=CCC=C

Solubility

0.01 M

Canonical SMILES

C=CCC=C
  • Diels-Alder reactions: 1,4-Pentadiene acts as a dienophile in Diels-Alder reactions, readily reacting with dienes to form six-membered cyclic compounds. These reactions are crucial in constructing complex organic molecules and natural products.
  • Cycloadditions: 1,4-Pentadiene participates in various cycloadditions beyond Diels-Alder reactions, forming diverse ring structures with other reagents. These reactions play a vital role in synthesizing various functional molecules, including pharmaceuticals and materials.
  • Synthesis of functionalized derivatives: 1,4-Pentadiene readily undergoes functionalization reactions, allowing the introduction of diverse functional groups like alcohols, halides, and carbonyls. This versatility expands its potential in constructing various building blocks for complex molecules.

Applications in Polymer Chemistry

,4-Pentadiene serves as a valuable monomer for various polymerization reactions. The conjugated double bonds enable it to undergo chain-growth polymerization, leading to the formation of:

  • Polymers with conjugated double bonds: These polymers, often referred to as "conjugated polymers," exhibit unique electrical and optical properties. They find applications in organic electronics, solar cells, and light-emitting diodes (LEDs).
  • Cyclopolymers: Under specific conditions, 1,4-pentadiene can undergo ring-opening metathesis polymerization (ROMP), leading to cyclopolymers with unique structures and properties. These polymers possess potential applications in various fields, including materials science and medicine.

Applications in Spectroscopy and Quantum Theory

,4-Pentadiene serves as a valuable model system for studying various fundamental principles in chemistry and physics due to its well-defined structure and well-understood electronic properties. It finds applications in:

  • Molecular spectroscopy: The unique electronic structure of 1,4-pentadiene allows it to absorb and emit light at specific wavelengths. This property makes it a valuable tool for studying various spectroscopic techniques, such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy, which offer insights into the structure and dynamics of molecules.
  • Computational chemistry: The relatively simple structure of 1,4-pentadiene allows for accurate computational modeling using quantum mechanics and other theoretical methods. This facilitates the study of various chemical phenomena, including reaction mechanisms and molecular properties, at a fundamental level.

1,4-Pentadiene is an organic compound classified as a diene, characterized by its molecular formula C5H8C_5H_8 and a molecular weight of approximately 68.12 g/mol. It consists of a five-carbon chain with two double bonds located at the first and fourth positions, which can be represented structurally as CH2=CHCH2CH=CH2CH_2=CH-CH_2-CH=CH_2. This colorless liquid is known for its high flammability and low boiling point of 26 °C, making it less dense than water and insoluble in it . 1,4-Pentadiene can react vigorously with strong oxidizing agents and is prone to polymerization in the presence of acids or other catalysts .

Typical of unsaturated hydrocarbons:

  • Hydrogenation: It can react with hydrogen gas to form pentane.
    H2+C5H8C5H12H_2+C_5H_8\rightarrow C_5H_{12}
  • Halogenation: The compound reacts with halogens such as chlorine to yield halogenated products.
  • Polymerization: In the presence of suitable catalysts, it can polymerize to form higher molecular weight compounds.
  • Reactions with Hydroxyl Radicals: Recent studies have shown that hydroxyl radicals can react with 1,4-pentadiene, leading to various products through radical mechanisms .

1,4-Pentadiene is noted for its presence in certain biological systems, particularly in polyunsaturated fatty acids like linoleic acid. These compounds are involved in significant biochemical processes, including lipid peroxidation, which can lead to the formation of signaling molecules and metabolites that play roles in plant defense mechanisms . The reactivity of the pentadiene structure makes it susceptible to oxidative degradation, resulting in products that can influence cellular signaling pathways.

There are several methods for synthesizing 1,4-pentadiene:

  • From Alcohols: One common method involves dehydration of 1,5-pentadiol or its diacetate derivative.
  • From Dienes: It can also be synthesized through reactions involving other dienes or hydrocarbons under specific catalytic conditions.
  • Thermal Cracking: High-temperature processes can yield 1,4-pentadiene from larger hydrocarbons.

1,4-Pentadiene has various applications across different fields:

  • Chemical Intermediates: It is utilized in the production of synthetic rubber and other polymers due to its ability to undergo polymerization.
  • Insecticides: The compound has been explored for use in bioinsecticidal formulations due to its biological activity .
  • Research: In organic synthesis and material science, it serves as a building block for more complex molecules.

Studies have investigated the interactions of 1,4-pentadiene with various radicals and catalysts. For instance, its reactions with hydroxyl radicals have been characterized to understand its behavior in atmospheric chemistry and potential implications for environmental science . Additionally, research on its catalytic reactions has revealed insights into selectivity and mechanisms relevant for synthesizing chiral compounds .

1,4-Pentadiene belongs to a family of pentadienes characterized by varying positions of double bonds. Here are some similar compounds:

Compound NameStructureUnique Features
1,2-PentadieneH2C=C=CHCH2CH3H_2C=C=CH-CH_2-CH_3Contains consecutive double bonds; less stable than 1,4-pentadiene.
1,3-PentadieneH2C=CHCH=CHCH3H_2C=CH-CH=CH-CH_3Exhibits cis/trans isomerism; used in polymer production.
2,3-PentadieneH3CCH=C=CHCH3H_3C-CH=C=CH-CH_3Has two enantiomers; less common than 1,4-pentadiene.

Uniqueness of 1,4-Pentadiene

What sets 1,4-pentadiene apart from its counterparts is its specific arrangement of double bonds that allows for unique reactivity patterns and applications in synthetic chemistry. Its stability compared to other pentadienes makes it a valuable intermediate in industrial applications.

Physical Description

1,4-pentadiene appears as a colorless liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

XLogP3

2.5

Boiling Point

78.8 °F at 760 mm Hg (USCG, 1999)
26.0 °C

Flash Point

40 °F (USCG, 1999)

Density

0.6608 at 68 °F (USCG, 1999)

LogP

2.48 (LogP)

Melting Point

-234.9 °F (USCG, 1999)
-148.8 °C

UNII

A5IF861OQ5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H304 (90.91%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

747.83 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

591-93-5

Wikipedia

1,4-pentadiene

General Manufacturing Information

1,4-Pentadiene: ACTIVE

Dates

Modify: 2023-08-15

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